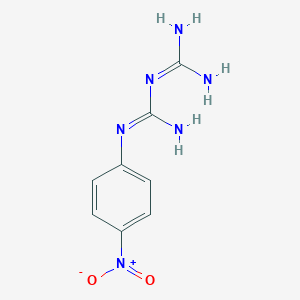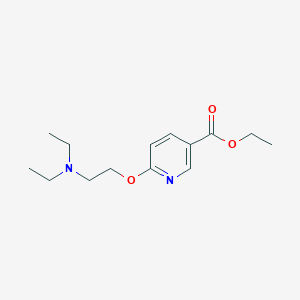
Nicotinic acid, 6-(2-diethylaminoethoxy)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinic acid, 6-(2-diethylaminoethoxy)-, ethyl ester, commonly known as Etomidate, is a medication used for anesthesia induction and sedation. It was first synthesized in 1964 and has been widely used in clinical practice due to its rapid onset and short duration of action. Etomidate is a potent hypnotic agent that produces a state of unconsciousness in patients, allowing for surgical procedures to be performed without pain or discomfort.
作用机制
Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the major inhibitory neurotransmitter in the central nervous system. Etomidate enhances the effects of GABA by increasing the affinity of the receptor for GABA, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and ultimately produces the hypnotic and anesthetic effects of Etomidate.
生化和生理效应
Etomidate has a rapid onset of action, with peak effect occurring within 30 seconds of administration. It has a short duration of action, with recovery occurring within 5-10 minutes after discontinuation of the drug. Etomidate has minimal effects on hemodynamics, making it a useful agent for induction of anesthesia in patients with compromised cardiovascular function. However, Etomidate has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to a transient decrease in cortisol levels. This effect can be of concern in critically ill patients who require long-term sedation with Etomidate.
实验室实验的优点和局限性
Etomidate is a valuable tool for research in the field of neuroscience, as it allows for precise control of neuronal activity and can be used to study the effects of GABAergic modulation on neuronal function. However, Etomidate has limitations as a research tool, as it has off-target effects on other neurotransmitter systems and can produce unwanted side effects such as respiratory depression and muscle relaxation.
未来方向
The use of Etomidate in clinical practice and research continues to evolve. Future research may focus on the development of new derivatives of Etomidate with improved pharmacological properties, such as longer duration of action or greater selectivity for specific GABA receptor subtypes. In addition, research may explore the potential use of Etomidate in the treatment of other neurological disorders, such as Parkinson's disease or epilepsy. Finally, research may investigate alternative methods of GABAergic modulation that do not have the limitations of Etomidate, such as the use of optogenetics or chemogenetics.
合成方法
Etomidate is synthesized through a multi-step process that involves the reaction of nicotinic acid with ethylene oxide to form the intermediate 6-(2-hydroxyethoxy) nicotinic acid. This intermediate is then reacted with diethylamine to form the final product, Etomidate. The synthesis of Etomidate is a complex process that requires careful control of reaction conditions and purification steps to ensure a high yield and purity of the final product.
科学研究应用
Etomidate has been extensively studied in the field of anesthesia and sedation. It is commonly used for induction of anesthesia in patients with compromised cardiovascular function, as it has minimal effects on hemodynamics. Etomidate has also been used in the management of status epilepticus and for sedation during mechanical ventilation. In addition, Etomidate has been studied for its potential use in the treatment of traumatic brain injury, as it has been shown to have neuroprotective effects.
属性
CAS 编号 |
18617-51-1 |
|---|---|
产品名称 |
Nicotinic acid, 6-(2-diethylaminoethoxy)-, ethyl ester |
分子式 |
C14H22N2O3 |
分子量 |
266.34 g/mol |
IUPAC 名称 |
ethyl 6-[2-(diethylamino)ethoxy]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-4-16(5-2)9-10-19-13-8-7-12(11-15-13)14(17)18-6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI 键 |
MCRNVQMZPKKJNG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)OCC |
规范 SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)OCC |
其他 CAS 编号 |
18617-51-1 |
同义词 |
6-[2-(Diethylamino)ethoxy]-3-pyridinecarboxylic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



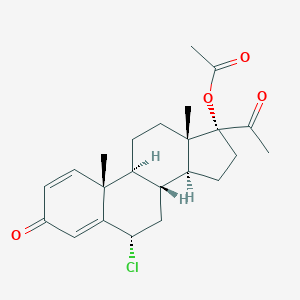
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
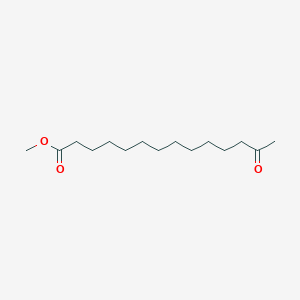
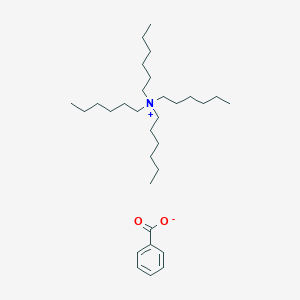
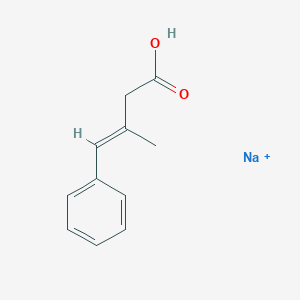

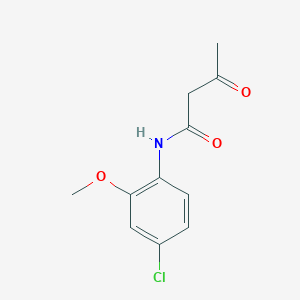
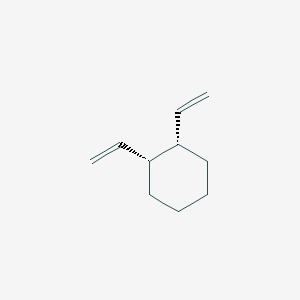
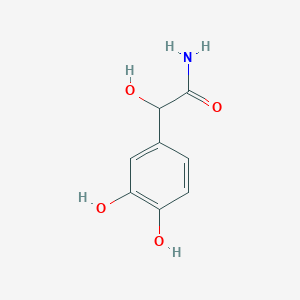
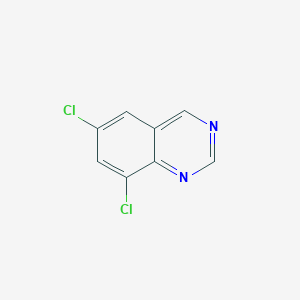
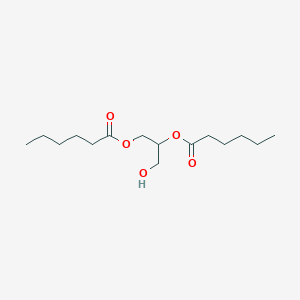
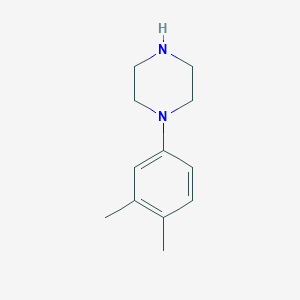
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
